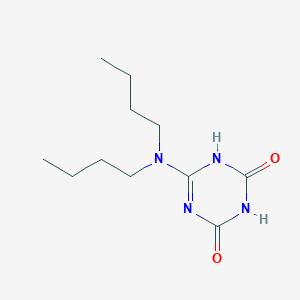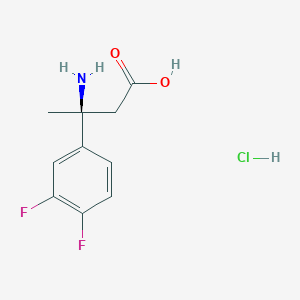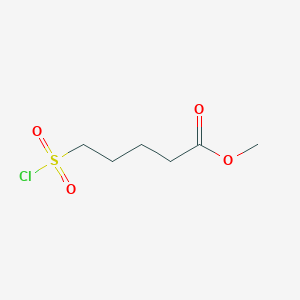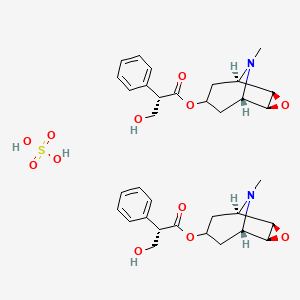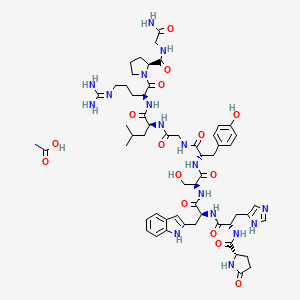![molecular formula C6H4ClN3O2S B1469697 Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1642583-15-0](/img/structure/B1469697.png)
Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
概要
説明
Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride: is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and photophysical properties . The sulfonyl chloride functional group attached to the pyrazolo[1,5-a]pyrimidine core enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
生化学分析
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound interacts with various biomolecules, including enzymes such as kinases and phosphatases, which are essential for regulating cellular processes. The nature of these interactions often involves the formation of covalent bonds with the active sites of these enzymes, leading to their inhibition. This inhibition can result in the modulation of signaling pathways and other cellular functions, making this compound a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on cells are profound and varied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of kinases involved in cell proliferation and survival, leading to reduced cell growth and induction of apoptosis in certain cell types. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of target enzymes, leading to their inhibition. This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to a reduction in its inhibitory activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and alterations in metabolite levels. For example, inhibition of kinases involved in glycolysis can result in reduced glucose metabolism and altered energy production in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects. The transport and distribution of this compound are critical for its bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the cytoplasm can facilitate its interactions with cytoplasmic enzymes and signaling proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common methods include:
Condensation Reactions: Aminopyrazoles react with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. These methods focus on high yields and purity, utilizing optimized reaction conditions and catalysts to facilitate the process .
化学反応の分析
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products:
Sulfonamides: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Products of oxidation and reduction reactions.
科学的研究の応用
Chemistry: Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly as an antitumor scaffold. It has been studied for its enzymatic inhibitory activity and potential use in drug design .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that benefit from its photophysical properties .
作用機序
The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This interaction is crucial for its potential use as an enzymatic inhibitor in medicinal chemistry .
類似化合物との比較
Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its antimicrobial properties.
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Exhibits significant antibacterial activity.
Uniqueness: Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride stands out due to its sulfonyl chloride functional group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its unique combination of biological and photophysical properties further distinguishes it from other similar compounds .
特性
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-4-9-10-3-1-2-8-6(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCMOFRNEHXSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


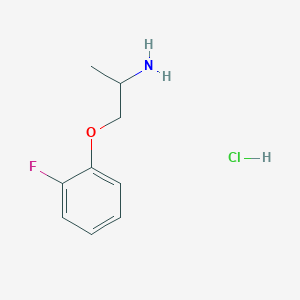
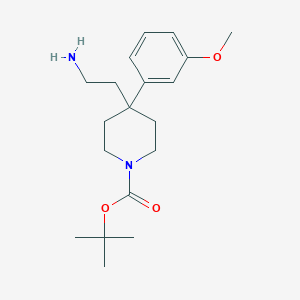
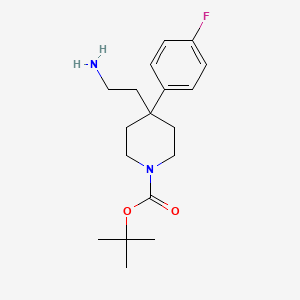
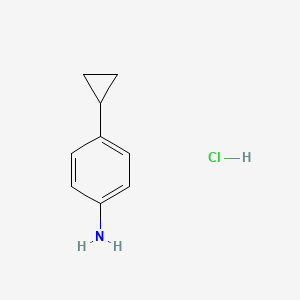
![2-(Pyrrolidin-3-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469621.png)

![5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1469623.png)

![[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B1469629.png)
